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Compound of Interest

Compound Name: Acid Violet 17

CAS No.: 4129-84-4

Cat. No.: B1683562

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Acid Violet 17, a synthetic anionic dye, has found diverse applications across various research

fields due to its protein-staining capabilities and distinct colorimetric properties. This technical

guide provides an in-depth overview of its primary uses in forensic science, protein

biochemistry, and in vitro toxicology, complete with experimental protocols, quantitative data,

and visual diagrams of relevant biological pathways and workflows.

Forensic Science: Enhancement of Blood Traces
Acid Violet 17 is a widely used reagent for the enhancement of footwear and fingerprint

impressions made in blood on a variety of surfaces, including porous, semi-porous, and non-

porous materials.[1] It stains the protein components of blood, rendering latent or faint traces a

vivid purple color, thereby providing crucial evidence in criminal investigations.[1]

Quantitative Data: Reagent Compositions
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Solution Component Quantity

Acid Violet 17 Staining

Solution
Acid Violet 17 Powder 1 g

Acetic Acid (glacial, 99%) 50 mL

Ethanol (98% or higher) 250 mL

Demineralized or Distilled

Water
700 mL

Blood Fixative Solution 5-Sulfosalicylic acid, dihydrate 20-23 g

Demineralized or Distilled

Water
1000 mL

Washing/Destain Solution Acetic Acid (glacial, 99%) 50 mL

Ethanol (98% or higher) 250 mL

Demineralized or Distilled

Water
700 mL

Experimental Protocol: Blood Print Enhancement
A critical first step in the enhancement of blood prints is fixation, which prevents the blood from

diffusing and causing loss of detail during the staining process.[1]

1. Fixation: a. Prepare the blood fixative solution as described in the table above. b. Apply the

fixative to the blood impression. This can be done by carefully immersing the object or by using

a wash bottle to gently cover the area of interest. c. Allow the fixative to act for a minimum of 5

minutes.

2. Staining: a. Prepare the Acid Violet 17 staining solution. It is recommended to first dissolve

the Acid Violet 17 powder in water before adding the ethanol and acetic acid. b. Apply the

staining solution to the fixed blood print using a wash bottle, disposable pipette, or by

immersing the object in a tray containing the solution. c. Allow the stain to remain in contact

with the print for 1 to 3 minutes.
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3. Rinsing and Drying: a. Rinse the stained area with the washing/destain solution to remove

excess dye and improve contrast. Rinsing can also be done with water. b. Allow the item to air

dry completely.

4. Visualization and Documentation: a. The developed prints will appear as a purple color. b.

For enhanced visualization, a forensic light source in the 490 – 575nm range can be used, with

viewing through red goggles. c. The enhanced prints should be documented using 1:1

photography, potentially with a red barrier filter.

Workflow for Blood Print Enhancement with Acid Violet 17

Blood Print on Surface

Fixation
(5-Sulfosalicylic acid, min. 5 mins)

Staining
(Acid Violet 17 solution, 1-3 mins)

Rinsing
(Washing Solution or Water)

Air Dry

Visualization & Photography
(Purple ridges, optional light source 490-575nm)
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Click to download full resolution via product page

Workflow for Blood Print Enhancement

Protein Biochemistry: Staining in Electrophoresis
Gels
Acid Violet 17, also known by the trade name Coomassie Violet R200, is an effective and

sensitive dye for staining proteins separated by polyacrylamide gel electrophoresis (PAGE),

particularly after isoelectric focusing. Its mechanism of action is similar to the more common

Coomassie Brilliant Blue, binding to proteins to make them visible as distinct bands.

Quantitative Data: Staining and Destaining Solutions
Solution Component Concentration/Amount

Fixing Solution Trichloroacetic acid (TCA) 20% (w/v) in distilled water

Staining Solution Colloidal Acid Violet 17
0.1-0.2% in 10% (w/v)

phosphoric acid

Destaining Solution Phosphoric acid 3% (w/v) in distilled water

Experimental Protocol: Protein Gel Staining
This protocol is adapted for high sensitivity staining of proteins in polyacrylamide gels.

1. Fixation: a. Following electrophoresis, immerse the gel in the 20% TCA fixing solution. b.

Agitate gently for 5 to 10 minutes to precipitate and immobilize the proteins within the gel

matrix.

2. Staining: a. Decant the fixing solution and briefly rinse the gel with the destaining solution. b.

Immerse the gel in the 0.1-0.2% colloidal Acid Violet 17 staining solution. c. Stain for 5 to 10

minutes with gentle agitation. Major protein bands may become visible within 0.5 to 3 minutes.

3. Destaining: a. Remove the staining solution and add the 3% phosphoric acid destaining

solution. b. Gently agitate the gel in the destaining solution. The duration of this step depends

on the gel thickness and can range from 5 to 80 minutes, or until the background is clear and

the protein bands are sharply defined.
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4. Washing and Storage: a. After destaining, wash the gel thoroughly with distilled water. b. The

gel can then be imaged and stored as required.

Protein Gel Staining Protocol with Acid Violet 17

Polyacrylamide Gel Post-Electrophoresis

Fixation
(20% TCA, 5-10 mins)

Brief Rinse
(3% Phosphoric Acid)

Staining
(0.1-0.2% Colloidal Acid Violet 17, 5-10 mins)

Destaining
(3% Phosphoric Acid, 5-80 mins)

Washing
(Distilled Water)

Imaging and Storage
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Protein Gel Staining Workflow

In Vitro Toxicology: Assessment of Cell Viability and
Differentiation
Acid Violet 17 has been utilized in ophthalmological research as a vital dye to visualize

anatomical structures. However, its potential toxicity is a significant consideration. Studies have

investigated its effects on the viability and differentiation of retinal pigment epithelial (RPE)

cells.

Quantitative Data: Effects of Acid Violet 17 on RPE Cells
Concentration (mg/mL) Exposure Time Effect on RPE Cell Viability

<0.125 30 seconds - 5 minutes Likely to be well tolerated

0.25 30 seconds - 5 minutes
Dose-dependent decrease in

viability

0.5 30 seconds - 5 minutes Significant decrease in viability

Experimental Protocol: In Vitro Toxicology Assessment
of RPE Cells
This protocol is a representative methodology for assessing the toxic effects of Acid Violet 17
on RPE cells in culture.

1. Cell Culture and Exposure: a. Culture bovine RPE cells in an appropriate medium until they

reach the desired confluence. b. Prepare solutions of Acid Violet 17 in a suitable solvent at

concentrations ranging from 0.0625 to 0.5 mg/mL. c. Expose the RPE cells to the different

concentrations of Acid Violet 17 for specific durations, such as 30 seconds and 5 minutes.

Include a solvent-only control group.

2. Cell Viability Assays: a. Live/Dead Staining: i. After exposure, wash the cells with a balanced

salt solution. ii. Incubate the cells with a solution containing calcein-AM (stains live cells green)

and ethidium homodimer-1 (stains dead cells red). iii. Visualize and quantify the live and dead

cells using fluorescence microscopy. b. MTS Assay: i. Following exposure, add an MTS

reagent to the cell culture wells. ii. Incubate for 1-4 hours at 37°C. iii. Measure the absorbance
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at approximately 490 nm. The absorbance is proportional to the number of viable, metabolically

active cells.

3. Immunocytochemistry for Cellular Integrity: a. After exposure, fix the cells with a suitable

fixative (e.g., 4% paraformaldehyde). b. Permeabilize the cells with a detergent (e.g., Triton X-

100). c. Incubate with primary antibodies against proteins of interest, such as ZO-1 (a tight

junction protein) and β-catenin (CTNNB1, an adherens junction protein). d. Incubate with

fluorescently labeled secondary antibodies. e. Visualize the localization and expression of

these proteins using fluorescence microscopy to assess the integrity of cell junctions.

Cellular Effects and Signaling Pathway Disruption
Exposure to higher concentrations of Acid Violet 17 (≥0.25 mg/mL) has been shown to disrupt

the integrity of RPE cell monolayers. This includes the loss of the tight junction protein ZO-1

from the cell borders and the translocation of β-catenin (CTNNB1) into the cytoplasm and

nucleus. This indicates a breakdown of cell-cell adhesion and a potential activation of signaling

pathways associated with cell stress and dedifferentiation.

Effect of Acid Violet 17 on RPE Cell Junctions

Healthy RPE Monolayer

RPE Monolayer after AV17 Exposure

Acid Violet 17
(≥0.25 mg/mL)

Disrupted Tight Junctions
(Loss of ZO-1 from border)

Disrupted Adherens Junctions
(β-catenin translocates to cytoplasm/nucleus)Decreased Cell Viability

Tight Junctions
(ZO-1 localized at cell border)

Adherens Junctions
(β-catenin at cell border)
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Impact of Acid Violet 17 on RPE Cells

In summary, Acid Violet 17 is a versatile tool in the researcher's arsenal. Its strong affinity for

proteins makes it invaluable in forensic science for visualizing blood evidence and in

biochemistry for detecting proteins in gels. Concurrently, its use as a vital dye in biological

research necessitates a thorough understanding of its toxicological profile, as demonstrated by

the dose-dependent adverse effects on retinal pigment epithelial cells. The protocols and data

presented herein provide a comprehensive foundation for the application of Acid Violet 17 in

these key research areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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